Product packaging for Oxathiolan, 5FU-(-)-alpha(Cat. No.:CAS No. 149819-47-6)

Oxathiolan, 5FU-(-)-alpha

Cat. No.: B116264
CAS No.: 149819-47-6
M. Wt: 248.23 g/mol
InChI Key: KOGYOPLNKQJQFM-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Fluorinated Nucleosides in Therapeutic Agent Development

Fluorinated nucleosides represent a critical class of modified nucleosides that have demonstrated considerable therapeutic potential, particularly in the realms of antiviral and anticancer therapies. oup.comnih.govsciengine.com The incorporation of fluorine into a nucleoside structure can profoundly alter its biological properties. mdpi.com This is attributed to several key factors:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to increased resistance to enzymatic degradation. oup.com

Altered Electronic Properties: Fluorine's high electronegativity can modify the electronic characteristics of the molecule, potentially enhancing its interaction with biological targets. oup.commdpi.com

Improved Lipophilicity: The addition of fluorine can influence the lipophilicity of the drug, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov

These modifications have led to the development of several FDA-approved fluorinated nucleoside drugs for treating various cancers and viral infections. mdpi.com The success of compounds like 5-Fluorouracil (B62378) (5-FU) in cancer chemotherapy has spurred further research into fluorinated derivatives to enhance efficacy and reduce toxicity. nih.govmdpi.com

Overview of 1,3-Oxathiolane (B1218472) Nucleosides as Bioactive Scaffolds

The 1,3-oxathiolane ring is a heterocyclic moiety that has proven to be a valuable scaffold in the design of bioactive nucleoside analogs. researchgate.netjocpr.com The replacement of the sugar's methylene (B1212753) group at the 3'-position with a sulfur atom gives rise to 1,3-oxathiolane nucleosides. nih.gov This structural alteration has led to the discovery of compounds with potent antiviral activity, most notably against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). google.combeilstein-journals.org

A key feature of 1,3-oxathiolane nucleosides is the existence of enantiomers, with the unnatural L-(-)-enantiomers often exhibiting higher antiviral activity and lower toxicity compared to the natural D-(+)-enantiomers. nih.govbeilstein-journals.orgbeilstein-journals.org This stereochemical preference is a significant finding in the field, as it was previously believed that only D-nucleosides, which mimic natural nucleosides, could be biologically active. beilstein-journals.orgoup.com The discovery of the potent antiviral activity of L-nucleosides like Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC) has been a paradigm shift. nih.govoup.com

The synthesis of 1,3-oxathiolane nucleosides typically involves the construction of the 1,3-oxathiolane ring followed by coupling with a nucleobase. jocpr.comnih.gov

Specific Focus on Oxathiolan, 5FU-(-)-alpha and Related 5-Fluorouracil Derivatives

This compound, also known as 2',3'-Dideoxy-5-fluoro-3'-thiauridine, is a nucleoside analog that combines the structural features of a 5-fluorouracil base and a 1,3-oxathiolane ring. ontosight.ai This compound and its related derivatives are of significant interest for their potential antiviral and anticancer activities. nih.govontosight.ai

The mechanism of action for these compounds generally involves their incorporation into viral or cellular DNA or RNA, leading to the termination of the growing chain and inhibition of replication. ontosight.aievitachem.com The presence of the 5-fluoro substituent on the uracil (B121893) ring is a key feature, as 5-Fluorouracil itself is a well-established antimetabolite used in cancer treatment. nih.govmdpi.com

Research has shown that 5-Fluorouracil derivatives can exhibit potent activity against various cancer cell lines. ontosight.aiderpharmachemica.comnih.gov For instance, a novel synthetic uracil analog, U-359, demonstrated significant cytotoxicity in MCF-7 breast cancer cells. mdpi.com The antiviral activity of 5-fluoro-substituted 1,3-oxathiolane nucleosides has also been documented, particularly against HIV. google.combeilstein-journals.org The β-L-configuration of the 5-fluorinated analog of lamivudine, emtricitabine (FTC), is noted to be more potent than its β-D-counterpart. mdpi.com

Below is a table summarizing key research findings on related 5-Fluorouracil derivatives and 1,3-oxathiolane nucleosides:

Compound/DerivativeActivityKey Findings
5-Fluorouracil (5-FU) AnticancerA widely used antimetabolite for treating solid tumors. nih.govderpharmachemica.com Research focuses on creating derivatives to improve efficacy and reduce toxicity. nih.gov
Emtricitabine (FTC) Antiviral (HIV, HBV)A 5-fluoro-substituted 1,3-oxathiolane nucleoside. The β-L-enantiomer exhibits potent antiviral activity. mdpi.combeilstein-journals.org
U-359 (synthetic uracil analog) AnticancerShowed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 3.8 μM. mdpi.com
5-fluorouracil analogue (18d) Antiviral (HIV-1)A 4'-azanucleoside that was found to be the most active in its series against HIV-1 in human lymphocytes (EC50=36.9μM). researchgate.net
Oxathiolan 5BrU-alpha AntiviralA synthetic nucleoside analog studied for its potential against herpesviruses and other DNA viruses. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O4S B116264 Oxathiolan, 5FU-(-)-alpha CAS No. 149819-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149819-47-6

Molecular Formula

C8H9FN2O4S

Molecular Weight

248.23 g/mol

IUPAC Name

5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1

InChI Key

KOGYOPLNKQJQFM-WDSKDSINSA-N

SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)F

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F

Other CAS No.

149819-47-6

Synonyms

Oxathiolan, 5FU-(-).a.

Origin of Product

United States

Structure Activity Relationship Sar Studies of Oxathiolan, 5fu Alpha and Its Analogs

Positional and Substituent Effects on Biological Activity

The modification of both the oxathiolane ring and the attached nucleobase has been a critical strategy in optimizing the antiviral potency of this class of compounds. Research into various analogs has demonstrated that even minor changes in substituents can lead to significant shifts in biological activity.

For instance, in a series of β-D- and α-D-1,3-oxathiolanyl pyrimidine (B1678525) and purine (B94841) nucleosides, substitutions on the pyrimidine ring showed varied effects on anti-HIV activity. elsevierpure.com While most derivatives of thymine, uracil (B121893), and 5-substituted uracil displayed no significant anti-HIV activity, the 5-fluorouracil (B62378) α-isomer was a notable exception. elsevierpure.com Among cytosine analogues, the 5-bromocytosine (B1215235) β-isomer was identified as a highly potent anti-HIV agent. elsevierpure.com In the purine series, modifications also led to a range of activities. The β-isomers of 6-chloropurine, adenine, and N6-methyladenine showed similar and potent anti-HIV-1 activity. elsevierpure.com The strategic placement of substituents is therefore a key determinant of the antiviral efficacy of oxathiolane nucleosides.

Compound ClassSubstituent/PositionAnomerRelative Anti-HIV Activity
Pyrimidine5-FluorouracilαSignificant
Pyrimidine5-BromocytosineβMost Potent
Purine6-ChloropurineβPotent
PurineAdenineβPotent
PurineN6-MethyladenineβPotent

This table summarizes the effect of various substituents on the anti-HIV activity of oxathiolane nucleosides based on available research findings.

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry is a paramount factor governing the pharmacological efficacy of oxathiolane nucleosides. The spatial arrangement of atoms, particularly the chirality of the sugar moiety and the orientation of the nucleobase, determines how the analog is recognized and processed by viral and host cell enzymes.

A remarkable and defining feature of many oxathiolane nucleoside analogs is the superior biological activity of the "unnatural" L-enantiomer (often the (-)-enantiomer) compared to the "natural" D-enantiomer (often the (+)-enantiomer). nih.gov This is contrary to most natural nucleosides, where the D-configuration is biologically active. ekb.eg

For 5-fluoro-substituted oxathiolane nucleosides, the L-(−)-enantiomer demonstrates significantly higher antiviral activity and lower toxicity than its D-(−)-enantiomer counterpart. nih.gov Specifically, the β-configured L-(−)-enantiomer of the 5-fluoro-substituted cytidine (B196190) analog is a potent antiviral against HIV-1, whereas the corresponding D-(+)-enantiomer is considerably less active. nih.gov This stereochemical preference is also observed in other related nucleoside analogs. For example, β-L-2',3'-Dideoxycytidine (β-L-ddC) and β-L-5-fluoro-2',3'-dideoxycytidine (5-F-β-L-ddC) exhibit potent activity against HIV-1 and hepatitis B virus (HBV). nih.gov Compared to their D-ddC counterpart, these L-dideoxycytidine nucleosides show similar anti-HIV-1 activities but significantly greater anti-HBV activities and reduced toxicity in various cell lines. nih.gov The enhanced activity and lower toxicity of L-enantiomers are thought to be due to preferential activation by viral kinases or better interaction with target viral polymerases. nih.gov

EnantiomerConfigurationTypical Biological ActivityRelative Toxicity
L-EnantiomerUnnaturalHigher Antiviral ActivityLower
D-EnantiomerNaturalLower Antiviral ActivityHigher

This table provides a comparative overview of the general biological properties of L- and D-enantiomers of oxathiolane nucleoside analogs.

The anomeric configuration, which describes the orientation of the nucleobase relative to the sugar ring (alpha or beta), is another critical determinant of biological activity. wikipedia.orgyoutube.com In naturally occurring nucleosides, the nucleobase is in the β-configuration. nih.gov For synthetic oxathiolane analogs, the β-anomers are generally more potent antiviral agents than their α-counterparts. elsevierpure.comresearchgate.net

However, the α-anomers are not devoid of activity and can exhibit significant biological effects. For example, while the β-isomers of several 6-substituted purine derivatives showed potent anti-HIV-1 activity, the corresponding α-isomers also displayed significant, albeit generally less potent, anti-HIV activity. elsevierpure.com In the case of the 5-fluorouracil derivative, it was the α-isomer that showed notable anti-HIV activity where other pyrimidine derivatives did not. elsevierpure.com This indicates that while the β-configuration is often favored for optimal interaction with viral enzymes, the α-configuration can also be accommodated and lead to antiviral effects, depending on the specific nucleobase and substituents. elsevierpure.comnih.gov

Nucleobase Modifications and Their Impact on Activity (e.g., 5-fluorocytosine (B48100) vs. 5-fluorouracil)

Modification of the heterocyclic base is a fundamental approach in SAR studies to enhance antiviral activity and selectivity. nih.gov The substitution of one nucleobase for another, or the introduction of substituents onto the base, can drastically alter the pharmacological profile of an oxathiolane nucleoside.

The antiviral activity of oxathiolane nucleosides is highly dependent on the attached pyrimidine or purine base. nih.gov A key comparison is between analogs containing 5-fluorocytosine and 5-fluorouracil. 5-Fluorocytosine itself is an antifungal agent that is converted in fungal cells to 5-fluorouracil (5-FU), which then exerts its cytotoxic effects by interfering with RNA and DNA synthesis. mdpi.comtoku-e.commdpi.com In the context of oxathiolane nucleosides, analogs containing cytosine and 5-fluorocytosine have demonstrated potent anti-HIV and anti-HBV activities. nih.gov

For instance, studies have shown that the 5-fluoro-substituted cytosine derivative of a β-L-1,3-oxathiolane was found to be the most potent among a series of pyrimidine analogs against HIV. nih.gov Research on related oxaselenolane nucleosides, which are structurally similar to oxathiolanes, also found that the cytosine and 5-fluorocytosine analogues exhibited potent anti-HIV and anti-HBV activities, with the activity residing primarily in the (-)-isomers. nih.gov The introduction of the fluorine atom at the 5-position of the cytosine base often enhances the biological activity of these nucleoside analogs. nih.govnih.gov

NucleobaseKey FeaturesImpact on Activity
5-FluorocytosineFluorinated pyrimidineOften leads to potent anti-HIV and anti-HBV activity in oxathiolane analogs. nih.govnih.gov
5-FluorouracilFluorinated pyrimidineCan exhibit significant activity, particularly in the α-anomer configuration. elsevierpure.com
CytosineUnsubstituted pyrimidineAnalogs can show potent antiviral activity, which is often enhanced by 5-fluoro substitution. nih.gov

This table highlights the impact of different nucleobase modifications on the antiviral activity of oxathiolane and related nucleoside analogs.

Stability and Degradation Kinetics of Oxathiolane, 5fu Alpha Non Clinical Context

Chemical Stability in Controlled Environments (e.g., pH, Temperature Effects)

Specific studies detailing the chemical stability of Oxathiolane, 5FU-(-)-alpha under varying pH and temperature conditions could not be identified. However, the stability of the parent compound, 5-Fluorouracil (B62378) (5-FU), has been investigated.

5-FU exhibits pH-dependent stability. In aqueous solutions, its hydrolysis is noticeable in acidic conditions, while it is more stable in alkaline solutions. researchgate.net For instance, one study observed that the hydrolysis of 5-FU was apparent at pH 5, 6, and 7, but not at pH 7.4 and 8.0. researchgate.net

Temperature also plays a crucial role in the stability of 5-FU solutions. Storage at lower temperatures, such as 4°C, can lead to crystallization, particularly at higher concentrations. nih.govsemanticscholar.org A study on 5-FU solutions in plastic bags, syringes, and cassettes found that storage in the dark at 21°C for 7 days resulted in minimal degradation (not exceeding 2%). nih.govsemanticscholar.org However, longer storage periods (over 14 days) under the same conditions led to a significant decrease in the active component. nih.govsemanticscholar.org

Table 1: General Stability of 5-Fluorouracil Solutions under Different Conditions

ParameterConditionObservation
pH Acidic (pH 5, 6, 7)Noticeable hydrolysis
Alkaline (pH 7.4, 8.0)More stable, no significant hydrolysis
Temperature 4°CRisk of crystallization, especially at high concentrations
21°C (in darkness)Minimal degradation for up to 7 days
>14 days at 21°CSignificant degradation

Note: This data pertains to 5-Fluorouracil and may not be representative of the stability of Oxathiolane, 5FU-(-)-alpha.

Enzymatic Degradation Pathways in Non-Clinical Systems (e.g., Dihydropyrimidine (B8664642) Dehydrogenase, Esterases)

There is no specific information available in the reviewed literature regarding the enzymatic degradation pathways of Oxathiolane, 5FU-(-)-alpha. As a prodrug, it is designed to be converted to the active 5-FU in the body, a process that may involve enzymatic action. Generally, prodrugs of 5-FU are developed to improve its pharmacological properties, and their degradation is a key aspect of their function. nih.gov

The primary enzyme responsible for the catabolism of 5-FU is Dihydropyrimidine Dehydrogenase (DPD). nih.gov This enzyme converts 5-FU into its inactive metabolite, dihydrofluorouracil. The activity of DPD is a critical factor in the efficacy and toxicity of 5-FU.

Esterases are another class of enzymes that can be involved in the activation of prodrugs. For instance, some prodrugs are designed with ester linkages that are cleaved by esterases to release the active drug. mdpi.com Without specific studies on Oxathiolane, 5FU-(-)-alpha, it is not possible to determine the exact role of DPD or esterases in its metabolism.

Photodegradation and Oxidative Stability Studies

Specific studies on the photodegradation and oxidative stability of Oxathiolane, 5FU-(-)-alpha were not found. However, the parent compound, 5-FU, is known to be photosensitive and can degrade upon exposure to light. rsc.orgresearchgate.netnih.gov

Studies on 5-FU have shown that it undergoes photodegradation when exposed to UVB light, leading to the formation of photoproducts. nih.gov This degradation is dependent on the concentration of the solution. nih.gov The photostability of 5-FU can be enhanced by using complexing agents like cyclodextrins, which can encapsulate the 5-FU molecule and protect it from light-induced degradation. rsc.orgrsc.org The entrapment of 5-FU in cyclodextrins has been shown to significantly reduce its photodegradation. rsc.orgrsc.org

Regarding oxidative stability, one study investigated the ozonation of 5-FU and its prodrug capecitabine. hep.com.cn The study determined the second-order rate constants for the reaction of these compounds with ozone, indicating their susceptibility to oxidative degradation. hep.com.cn

Table 2: Photodegradation Rate Constants of 5-Fluorouracil in the Presence of Cyclodextrins

CyclodextrinApparent First-Order Rate Constant (k_obs) (x 10^3 min^-1)
α-CD1.75–5.12
β-CD1.21–4.89
γ-CD0.85–4.69

Source: rsc.orgrsc.org Note: This data pertains to 5-Fluorouracil and its interaction with cyclodextrins. The photodegradation behavior of Oxathiolane, 5FU-(-)-alpha may differ.

Computational Chemistry and Molecular Modeling of Oxathiolan, 5fu Alpha

Molecular Docking Simulations with Target Proteins (e.g., Enzymes, Receptors)

No specific molecular docking studies detailing the interaction of Oxathiolan, 5FU-(-)-alpha with target proteins such as enzymes or receptors were found in the available scientific literature.

Molecular Dynamics Simulations for Binding Conformation and Stability

There is no available research detailing molecular dynamics simulations performed to analyze the binding conformation and stability of this compound with any biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specifically developed for or including this compound to predict its biological activity have been published.

Electronic Structure Calculations and Molecular Property Prediction

Specific electronic structure calculations or predictions of molecular properties for this compound are not detailed in the current body of scientific research.

Advanced Research Directions and Design Principles for Novel Oxathiolane 5 Fu Analogs

Strategies for Enhanced Cellular Uptake and Target Specificity

A significant hurdle for many anticancer drugs is their efficient and selective entry into tumor cells. Nucleoside analogs, being hydrophilic molecules, rely on specialized nucleoside transporters (NTs) to cross the cell membrane. researchgate.net The expression levels of these transporters can vary among different tumor types and even within the same tumor, leading to variable drug uptake and, consequently, inconsistent therapeutic responses.

One key strategy to enhance the cellular uptake of novel oxathiolane 5-FU analogs is to design them to be better substrates for ubiquitously expressed or tumor-specific NTs. researchgate.net The structural modifications on the oxathiolane ring or the 5-FU base can be rationally designed to improve the binding affinity and translocation efficiency by these transporters. For instance, modifications that mimic the natural nucleosides more closely without compromising the cytotoxic mechanism can be explored.

Furthermore, leveraging the unique metabolic characteristics of cancer cells can enhance target specificity. For example, some tumors overexpress certain enzymes that could be exploited to activate a prodrug form of an oxathiolane 5-FU analog selectively at the tumor site. This approach would minimize the exposure of healthy tissues to the active drug, thereby reducing systemic toxicity.

Another innovative approach involves the use of nanotechnology-based delivery systems. Encapsulating oxathiolane 5-FU analogs in nanoparticles, such as liposomes or polymer-based carriers, can facilitate their passive accumulation in tumors through the enhanced permeability and retention (EPR) effect. researchwithrutgers.com Moreover, these nanoparticles can be surface-functionalized with ligands that bind to receptors overexpressed on cancer cells, enabling active targeting and further enhancing the specificity of drug delivery.

Development of Conjugates and Prodrugs for Improved Pharmacological Profile

The development of conjugates and prodrugs represents a highly effective strategy to improve the pharmacological properties of 5-FU analogs. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. nih.gov This approach can be utilized to overcome several limitations of the parent drug, including poor solubility, instability, rapid metabolism, and non-specific toxicity. nih.govonclive.com

For oxathiolane 5-FU analogs, a variety of prodrug strategies can be envisioned. Lipophilic prodrugs, for instance, can be synthesized by attaching fatty acid moieties to the nucleoside analog. nih.gov This modification can enhance the drug's ability to cross cell membranes via passive diffusion, bypassing the reliance on nucleoside transporters which can be a mechanism of drug resistance. nih.gov

Another sophisticated approach is the development of "ProTides," which are phosphoramidate (B1195095) prodrugs of nucleoside monophosphates. nih.gov This strategy is designed to bypass the initial and often rate-limiting phosphorylation step required for the activation of most nucleoside analogs. nih.gov By delivering the monophosphorylated form of the drug directly into the cell, ProTides can overcome resistance mechanisms associated with deficient or downregulated nucleoside kinases. nih.gov

Conjugating the oxathiolane 5-FU analog to a targeting moiety, such as an antibody or a peptide that recognizes a tumor-specific antigen, can create a highly selective drug delivery system. researchwithrutgers.com These antibody-drug conjugates (ADCs) are designed to circulate in the bloodstream until they encounter a cancer cell expressing the target antigen. Upon binding, the ADC is internalized, and the active drug is released intracellularly, leading to a highly localized cytotoxic effect.

Rational Design Principles for Overcoming Resistance Mechanisms (Preclinical)

Drug resistance is a major obstacle to the long-term efficacy of many chemotherapeutic agents, including 5-FU and its analogs. nih.govnih.gov The mechanisms of resistance are multifaceted and can involve altered drug transport, metabolic inactivation of the drug, and modifications of the drug target. nih.govnih.gov The rational design of novel oxathiolane 5-FU analogs must therefore take these resistance mechanisms into account.

A key enzyme involved in the catabolism and inactivation of 5-FU is dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.gov Elevated levels of DPD in tumors can lead to rapid degradation of the drug and diminished therapeutic efficacy. Designing oxathiolane 5-FU analogs that are poor substrates for DPD is a critical strategy to overcome this form of resistance.

Another significant mechanism of resistance to nucleoside analogs is the overexpression of cytidine (B196190) deaminase (CDA), which deaminates the cytosine base, rendering the drug inactive. haematologica.org A promising finding in this area comes from preclinical studies on 5-fluorotroxacitabine (5FTRX), a novel L-nucleoside analog that is structurally very similar to oxathiolane 5-FU analogs. 5FTRX has demonstrated the ability to overcome CDA-mediated resistance, suggesting that the L-configuration of the sugar moiety may confer protection against this deactivating enzyme. haematologica.org

The bioactivation of many nucleoside analogs is dependent on phosphorylation by cellular kinases, such as deoxycytidine kinase (dCK). haematologica.org Downregulation of these activating enzymes is a common mechanism of acquired drug resistance. The ProTide approach, as mentioned earlier, is a powerful strategy to bypass this resistance mechanism by delivering the already phosphorylated drug into the cell. nih.gov

The table below summarizes some of the preclinical findings for 5-fluorotroxacitabine (5FTRX), a close analog of Oxathiolane, 5FU-(-)-alpha, demonstrating its potent anticancer activity and ability to overcome a key resistance mechanism.

Cell LineIC50 (nM)Resistance Mechanism Overcome
EOL-112
MV4-11Data not specifiedCDA Overexpression
THP-1Data not specifiedCDA Overexpression
Primary AML cellsReduced clonogenic growth

Data from Bankar et al., Haematologica, 2021. haematologica.org

Exploration of Multifunctional Oxathiolane Derivatives for Combination Approaches

The complexity and heterogeneity of cancer often necessitate the use of combination therapies to achieve durable clinical responses. mdpi.com The development of multifunctional oxathiolane derivatives that can exert anticancer effects through multiple mechanisms or that can be effectively combined with other therapeutic agents is a promising area of research.

One approach is to design hybrid molecules that incorporate the oxathiolane 5-FU scaffold along with another pharmacophore that targets a different cancer-related pathway. For example, a hybrid molecule could be designed to not only inhibit DNA synthesis but also to modulate a key signaling pathway involved in cell survival or proliferation.

Furthermore, oxathiolane 5-FU analogs can be rationally combined with other chemotherapeutic agents to achieve synergistic or additive effects. For instance, combining an oxathiolane 5-FU analog with a drug that inhibits DNA repair could enhance its cytotoxic effects by preventing the cancer cells from repairing the DNA damage induced by the nucleoside analog. mdpi.com

Another promising combination strategy involves the use of oxathiolane 5-FU analogs with targeted therapies, such as kinase inhibitors. By simultaneously targeting different vulnerabilities of the cancer cell, such combinations can lead to more profound and sustained antitumor responses.

Q & A

Basic: What are the established synthetic routes for Oxathiolan, 5FU-(-)-α, and how can purity be validated?

Methodological Answer:
The synthesis of Oxathiolan derivatives typically involves nucleophilic substitution reactions between 2-mercaptoethanol and fluorinated pyrimidine precursors under reflux conditions. For example, a mixture of 5-fluorouracil (5FU), 2-mercaptoethanol, and a sulfonic acid-functionalized catalyst (e.g., SANM) in n-hexane can yield 1,3-oxathiolan derivatives. Post-synthesis, purity validation requires:

  • Chromatography : Column chromatography on neutral silica gel to isolate the product.
  • Spectroscopic Analysis : ¹H NMR and IR spectroscopy to confirm structural integrity by matching peaks with authentic samples .
  • Purity Metrics : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to quantify impurities (<0.1% threshold).

Basic: How do researchers design experiments to assess the stability of Oxathiolan, 5FU-(-)-α under physiological conditions?

Methodological Answer:
Stability studies should simulate physiological pH (7.4), temperature (37°C), and enzymatic environments:

  • Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (PBS) at 37°C, sampling at intervals (0, 6, 12, 24 hrs) for HPLC analysis.
  • Enzymatic Degradation : Expose to human serum or liver microsomes to identify metabolites via LC-MS/MS.
  • Data Interpretation : Compare degradation half-life (t₁/₂) and metabolite profiles to establish structure-activity relationships .

Advanced: What computational models are used to predict the transport mechanisms of Oxathiolan, 5FU-(-)-α across biological membranes?

Methodological Answer:
In silico modeling, such as density functional theory (DFT) at the M05-2X/6-31+G* level, calculates ionization energies and interaction potentials between 5FU and membrane components (e.g., cyclic peptide-based nanotubes).

  • Transport Pathways : Use molecular dynamics (MD) simulations to visualize directional forces and solvent-accessible surfaces (e.g., CPNT models).
  • Validation : Compare computational results with experimental permeability assays (e.g., Caco-2 cell monolayers) .

Advanced: How can researchers resolve contradictions in 5FU-(-)-α efficacy data between in vitro and in vivo models?

Methodological Answer:
Address discrepancies through:

  • Dose-Response Calibration : Ensure in vitro concentrations match pharmacokinetic profiles (e.g., plasma Cmax from animal studies).
  • Tumor Microenvironment Mimicry : Incorporate 3D cell cultures or organoids with hypoxia gradients to better replicate in vivo conditions.
  • Subgroup Analysis : Stratify data by variables like tumor mutational status (e.g., KRAS mutations in colorectal cancer) using pre-specified statistical models (e.g., interaction tests) .

Advanced: What experimental strategies mitigate 5FU-induced cardiotoxicity in combination therapies involving Oxathiolan derivatives?

Methodological Answer:

  • Biomarker Monitoring : Track cardiac troponin I (cTnI) and ECG changes during treatment to detect early ischemia.
  • Prophylactic Agents : Co-administer uridine triacetate (a 5FU antidote) in preclinical models to assess RNA synthesis competition.
  • Dose Optimization : Use adaptive trial designs to identify maximum tolerated doses (MTD) when combining with agents like oxaliplatin or irinotecan .

Basic: What analytical techniques are critical for characterizing the stereochemistry of Oxathiolan, 5FU-(-)-α?

Methodological Answer:

  • Chiral HPLC : Employ a cellulose-based chiral column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to separate enantiomers.
  • Circular Dichroism (CD) : Compare optical rotation profiles with reference standards to confirm the (-)-α configuration.
  • X-ray Crystallography : Resolve crystal structures to validate absolute stereochemistry .

Advanced: How can researchers design robust subgroup analyses for Oxathiolan, 5FU-(-)-α in heterogeneous cancer populations?

Methodological Answer:

  • Pre-Specified Hypotheses : Define subgroups (e.g., by tumor stage or genetic biomarkers) in the trial protocol to avoid data dredging.
  • Interaction Testing : Use Cox proportional hazards models to quantify treatment-subgroup interactions (e.g., p-values for heterogeneity).
  • Clinical Relevance : Assess whether subgroup effect sizes (e.g., hazard ratios) justify stratified therapeutic approaches .

Basic: What are the best practices for reporting synthetic yields and reproducibility in Oxathiolan derivative studies?

Methodological Answer:

  • Detailed Protocols : Document catalyst loading (e.g., 10 mg SANM per 1 mmol substrate), solvent volumes, and reaction times.
  • Replication Studies : Report triplicate runs with mean yields ± standard deviation (e.g., 85% ± 2%).
  • Supporting Information : Deposit raw NMR spectra and chromatograms in open-access repositories for peer validation .

Advanced: How do researchers evaluate the synergistic effects of Oxathiolan, 5FU-(-)-α with monoclonal antibodies (e.g., bevacizumab) in CRC models?

Methodological Answer:

  • Combination Index (CI) : Calculate using the Chou-Talalay method (CI <1 indicates synergy) in vitro.
  • In Vivo Validation : Use patient-derived xenograft (PDX) models treated with 5FU-(-)-α ± bevacizumab, monitoring tumor volume and angiogenesis markers (e.g., VEGF-A).
  • Mechanistic Studies : Perform RNA-seq to identify pathways upregulated in synergistic cohorts .

Advanced: What statistical methods are recommended for meta-analyses of 5FU-(-)-α clinical trial data with conflicting outcomes?

Methodological Answer:

  • Random-Effects Models : Account for heterogeneity across studies (e.g., I² statistic >50%).
  • Sensitivity Analyses : Exclude outliers or low-quality trials (Jadad score <3) to assess robustness.
  • Publication Bias Tests : Use funnel plots and Egger’s regression to detect missing data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.